Bufotenine

Catalog No.
S522259
CAS No.
487-93-4
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bufotenine

CAS Number

487-93-4

Product Name

Bufotenine

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-5-ol

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3

InChI Key

VTTONGPRPXSUTJ-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)O

Solubility

Soluble in DMSO

Synonyms

5 Hydroxy N,N dimethyltryptamine, 5-Hydroxy-N,N-dimethyltryptamine, Bufotenin, Bufotenine, Dimethylserotonin, Mappin, Mappine, N,N Dimethyl 5 hydroxytryptamine, N,N-Dimethyl-5-hydroxytryptamine

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)O

Description

The exact mass of the compound Bufotenin is 204.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89593. Its Medical Subject Headings (MeSH) category is Anatomy Category - Fluids and Secretions - Bodily Secretions - Venoms - Amphibian Venoms. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Bufotenine, chemically known as 5-hydroxy-N,N-dimethyltryptamine, is an indole alkaloid primarily derived from serotonin. It is found in the skin of certain toads (notably the Colorado River toad), various mushrooms, and some plants. The compound has a molecular formula of C₁₂H₁₆N₂O and a molar mass of approximately 204.27 g/mol. Bufotenine exhibits hallucinogenic properties but has limited ability to cross the blood-brain barrier due to its hydrophilic nature, leading to more pronounced peripheral effects than central ones .

The mechanism of action of bufotenin is still being investigated. However, research suggests it may interact with serotonin receptors in the brain, potentially explaining its psychoactive effects [].

Understanding Schizophrenia:

Bufotenin's structural similarity to serotonin, a neurotransmitter involved in mood and cognition, has led researchers to investigate its potential role in schizophrenia. Some studies have found elevated levels of bufotenin in the urine of schizophrenic patients, suggesting a possible link (). However, more research is needed to determine the cause-and-effect relationship between bufotenin and schizophrenia.

Exploring Antidepressant Effects:

Role in Neurogenesis and Cell Regeneration:

Recent research suggests bufotenin may play a role in neurogenesis, the growth and development of new neurons. Studies on invertebrates have shown bufotenin can stimulate the growth of new nerve cells (). This research is still in its early stages, but it could have implications for understanding and treating neurodegenerative diseases.

Bufotenine undergoes several chemical transformations, particularly through oxidative deamination facilitated by monoamine oxidase A enzymes, leading to the formation of 5-hydroxyindoleacetic acid. The compound's reactivity is influenced by its structure, which includes an indole ring that allows for various interactions with biological targets . Its predicted log P values range from 0.89 to 2.04, indicating moderate lipophilicity compared to other tryptamines .

Bufotenine has been shown to possess a variety of biological activities:

  • Hallucinogenic Effects: While some studies report psychedelic effects in humans and animals, these are often overshadowed by its peripheral serotonergic effects such as increased heart rate and gastrointestinal disturbances .
  • Antiviral Properties: Recent studies indicate that bufotenine can inhibit rabies virus infection in cultured mammalian cells and may work synergistically with other compounds against viral infections .
  • Cardiovascular Effects: The compound is noted for its pressor activity, which can lead to increased blood pressure and other cardiovascular responses .

Bufotenine can be synthesized through various methods:

  • Natural Extraction: It can be extracted from the skin of certain toads or from specific plant sources.
  • Chemical Synthesis: Laboratory synthesis often involves starting from tryptamine or serotonin derivatives through methylation processes using reagents like formaldehyde and dimethylamine .

Bufotenine has been explored for several applications:

  • Research Tool: It serves as a model compound in studies related to serotonin receptors and psychedelic research.
  • Potential Therapeutic Uses: There is ongoing investigation into its antiviral properties and potential use in treating conditions like rabies .
  • Traditional Medicine: In some cultures, bufotenine-containing substances have been used in traditional medicine practices.

Bufotenine can interact with various drugs and compounds:

  • CNS Effects: When combined with other substances like esketamine, bufotenine may enhance central nervous system depression effects. This necessitates caution when considering co-administration .
  • Metabolic Interactions: The compound undergoes extensive first-pass metabolism when taken orally, which affects its bioavailability compared to parenteral routes .

Bufotenine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityUnique Features
SerotoninIndole structureNatural neurotransmitter with broad physiological roles.
DimethyltryptamineTryptamine derivativeStronger psychoactive effects; better blood-brain barrier penetration.
PsilocinStructural isomerMore potent hallucinogenic effects; less peripheral activity.
TryptamineBasic tryptamine structurePrecursor for many psychoactive compounds; less complex than bufotenine.

Bufotenine's unique balance of peripheral activity and limited central effects distinguishes it from these similar compounds, making it an intriguing subject for both pharmacological research and traditional medicine practices.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

204.126263138 g/mol

Monoisotopic Mass

204.126263138 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

146.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0A31347TZK

Pharmacology

Bufotenin is a tryptamine related to the neurotransmitter serotonin.

MeSH Pharmacological Classification

Hallucinogens

Other CAS

487-93-4

Absorption Distribution and Excretion

Rapidly absorbed following intravenous administration.

Metabolism Metabolites

Upon oral administration, bufotenine is extensively metabolized by monoamine oxidase enzymes.
Bufotenine is a known human metabolite of n,n-dimethyl-5-methoxytryptamine.

Wikipedia

Bufotenin

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Peng C, Yang ZD. [Chemical Constituents of the Endophytic Fungus Rhinocladiella sp. lgt-3 from Tripterygium wilfordii]. Zhong Yao Cai. 2016 Aug;39(8):1775-8. Chinese. PubMed PMID: 30204382.
2: Lim WJ, Yap AT, Mangudi M, Hu CY, Yeo CY, Eyo ZW, Chia SX, Chan KB. Gambir, "Gambir Sarawak" and toad venom. Drug Test Anal. 2017 Mar;9(3):491-499. doi: 10.1002/dta.2034. Epub 2016 Jul 26. PubMed PMID: 27367276.
3: Jiang XL, Shen HW, Yu AM. Modification of 5-methoxy-N,N-dimethyltryptamine-induced hyperactivity by monoamine oxidase A inhibitor harmaline in mice and the underlying serotonergic mechanisms. Pharmacol Rep. 2016 Jun;68(3):608-15. doi: 10.1016/j.pharep.2016.01.008. Epub 2016 Feb 5. PubMed PMID: 26977821; PubMed Central PMCID: PMC4848137.
4: Halberstadt AL. Behavioral and pharmacokinetic interactions between monoamine oxidase inhibitors and the hallucinogen 5-methoxy-N,N-dimethyltryptamine. Pharmacol Biochem Behav. 2016 Apr;143:1-10. doi: 10.1016/j.pbb.2016.01.005. Epub 2016 Jan 15. PubMed PMID: 26780349; PubMed Central PMCID: PMC5403252.
5: Riga MS, Bortolozzi A, Campa L, Artigas F, Celada P. The serotonergic hallucinogen 5-methoxy-N,N-dimethyltryptamine disrupts cortical activity in a regionally-selective manner via 5-HT(1A) and 5-HT(2A) receptors. Neuropharmacology. 2016 Feb;101:370-8. doi: 10.1016/j.neuropharm.2015.10.016. Epub 2015 Oct 23. PubMed PMID: 26477571.
6: Moreira LA, Murta MM, Gatto CC, Fagg CW, dos Santos ML. Concise synthesis of N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine starting with bufotenine from Brazilian Anadenanthera ssp.. Nat Prod Commun. 2015 Apr;10(4):581-4. PubMed PMID: 25973481.
7: Jeckel AM, Grant T, Saporito RA. Sequestered and Synthesized Chemical Defenses in the Poison Frog Melanophryniscus moreirae. J Chem Ecol. 2015 May;41(5):505-12. doi: 10.1007/s10886-015-0578-6. Epub 2015 Apr 23. PubMed PMID: 25902958.
8: Queiroz MM, Marti G, Queiroz EF, Marcourt L, Castro-Gamboa I, Bolzani VS, Wolfender JL. LC-MS/MS quantitative determination of Tetrapterys mucronata alkaloids, a plant occasionally used in ayahuasca preparation. Phytochem Anal. 2015 May-Jun;26(3):183-8. doi: 10.1002/pca.2548. Epub 2015 Jan 26. PubMed PMID: 25620461.
9: Martin R, Schürenkamp J, Gasse A, Pfeiffer H, Köhler H. Analysis of psilocin, bufotenine and LSD in hair. J Anal Toxicol. 2015 Mar;39(2):126-9. doi: 10.1093/jat/bku141. Epub 2014 Dec 23. PubMed PMID: 25540060.
10: Jiang XL, Shen HW, Yu AM. Potentiation of 5-methoxy-N,N-dimethyltryptamine-induced hyperthermia by harmaline and the involvement of activation of 5-HT1A and 5-HT2A receptors. Neuropharmacology. 2015 Feb;89:342-51. PubMed PMID: 25446678; PubMed Central PMCID: PMC4310233.
11: Szabo A, Kovacs A, Frecska E, Rajnavolgyi E. Psychedelic N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine modulate innate and adaptive inflammatory responses through the sigma-1 receptor of human monocyte-derived dendritic cells. PLoS One. 2014 Aug 29;9(8):e106533. doi: 10.1371/journal.pone.0106533. eCollection 2014. PubMed PMID: 25171370; PubMed Central PMCID: PMC4149582.
12: Zhi KK, Yang ZD, Shi DF, Yao XJ, Wang MG. Desmodeleganine, a new alkaloid from the leaves of Desmodium elegans as a potential monoamine oxidase inhibitor. Fitoterapia. 2014 Oct;98:160-5. doi: 10.1016/j.fitote.2014.07.022. Epub 2014 Aug 4. PubMed PMID: 25102471.
13: Riga MS, Soria G, Tudela R, Artigas F, Celada P. The natural hallucinogen 5-MeO-DMT, component of Ayahuasca, disrupts cortical function in rats: reversal by antipsychotic drugs. Int J Neuropsychopharmacol. 2014 Aug;17(8):1269-82. doi: 10.1017/S1461145714000261. Epub 2014 Mar 20. PubMed PMID: 24650558.
14: Jiang XL, Shen HW, Mager DE, Yu AM. Pharmacokinetic interactions between monoamine oxidase A inhibitor harmaline and 5-methoxy-N,N-dimethyltryptamine, and the impact of CYP2D6 status. Drug Metab Dispos. 2013 May;41(5):975-86. doi: 10.1124/dmd.112.050724. Epub 2013 Feb 7. PubMed PMID: 23393220; PubMed Central PMCID: PMC3629804.
15: Martin R, Schürenkamp J, Gasse A, Pfeiffer H, Köhler H. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. Int J Legal Med. 2013 May;127(3):593-601. doi: 10.1007/s00414-012-0796-1. Epub 2012 Nov 27. PubMed PMID: 23183899.
16: Owens J, Provenza FD, Wiedmeier RD, Villalba JJ. Influence of saponins and tannins on intake and nutrient digestion of alkaloid-containing foods. J Sci Food Agric. 2012 Aug 30;92(11):2373-8. doi: 10.1002/jsfa.5643. Epub 2012 Mar 19. PubMed PMID: 22430569.
17: Barker SA, McIlhenny EH, Strassman R. A critical review of reports of endogenous psychedelic N, N-dimethyltryptamines in humans: 1955-2010. Drug Test Anal. 2012 Jul-Aug;4(7-8):617-35. doi: 10.1002/dta.422. Epub 2012 Feb 28. Review. PubMed PMID: 22371425.
18: Halberstadt AL, Nichols DE, Geyer MA. Behavioral effects of α,α,β,β-tetradeutero-5-MeO-DMT in rats: comparison with 5-MeO-DMT administered in combination with a monoamine oxidase inhibitor. Psychopharmacology (Berl). 2012 Jun;221(4):709-18. doi: 10.1007/s00213-011-2616-6. Epub 2012 Jan 6. PubMed PMID: 22222861; PubMed Central PMCID: PMC3796951.
19: Winter JC, Amorosi DJ, Rice KC, Cheng K, Yu AM. Stimulus control by 5-methoxy-N,N-dimethyltryptamine in wild-type and CYP2D6-humanized mice. Pharmacol Biochem Behav. 2011 Sep;99(3):311-5. doi: 10.1016/j.pbb.2011.05.015. Epub 2011 May 23. PubMed PMID: 21624387; PubMed Central PMCID: PMC3129464.
20: van den Buuse M, Ruimschotel E, Martin S, Risbrough VB, Halberstadt AL. Enhanced effects of amphetamine but reduced effects of the hallucinogen, 5-MeO-DMT, on locomotor activity in 5-HT(1A) receptor knockout mice: implications for schizophrenia. Neuropharmacology. 2011 Jul-Aug;61(1-2):209-16. doi: 10.1016/j.neuropharm.2011.04.001. Epub 2011 Apr 12. PubMed PMID: 21501627; PubMed Central PMCID: PMC3866100.

Explore Compound Types